[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol
Description
[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol (CAS: 1311159-17-7) is a boranediol derivative featuring a phenyl ring substituted with a methyl group at the 5-position and an oxolane (tetrahydrofuran)-derived methoxy group at the 2-position. This compound is characterized by its boranediol (-B(OH)₂) functional group, which confers reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . It is commercially available with a purity of 98% (MFCD11183207) and is primarily utilized in synthetic organic chemistry and materials science .
Properties
Molecular Formula |
C12H17BO4 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
[5-methyl-2-(oxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO4/c1-9-4-5-12(11(7-9)13(14)15)17-8-10-3-2-6-16-10/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
InChI Key |
RNEMPNBNUUBXIC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2CCCO2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of aromatic substitution reactions.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation.
Attachment of the Oxolan-2-ylmethoxy Group: This step involves the reaction of the phenyl ring with oxirane in the presence of a strong acid catalyst.
Formation of the Boranediol Group: The final step involves the reaction of the substituted phenyl ring with boronic acid under controlled conditions to form the boranediol group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol can undergo oxidation reactions, leading to the formation of corresponding boronic acids and phenolic compounds.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Boronic acids and phenolic compounds.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The boranediol group allows for the conjugation of the compound with biomolecules, making it useful in bioconjugation studies.
Medicine:
Drug Development: The compound is explored for its potential use in the development of boron-containing drugs, which have unique pharmacological properties.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol involves its interaction with various molecular targets. The boranediol group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with [5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol, differing primarily in substituents on the phenyl ring or the boronate moiety:
*Calculated based on molecular formula.
Reactivity and Stability
- Boranediol vs. Boronate Esters : Boranediols like this compound are more stable in aqueous conditions compared to boronate esters (e.g., pinacol derivatives), which require anhydrous conditions to prevent hydrolysis .
- Substituent Effects: Oxolan-2-ylmethoxy: The oxolane group enhances solubility in polar aprotic solvents (e.g., THF, DMF), making it advantageous for homogeneous catalysis . 3-Methylbutoxy: The bulky alkyl chain may sterically hinder reactions at the boron center but improve lipid membrane permeability .
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